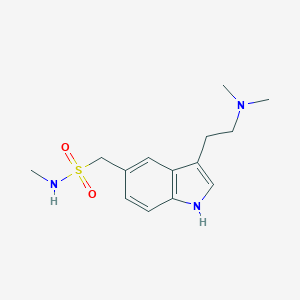
Sumatriptan
Cat. No. B127528
Key on ui cas rn:
103628-46-2
M. Wt: 295.40 g/mol
InChI Key: KQKPFRSPSRPDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07034162B2
Procedure details


Sumatriptan (10.0 grams), water (50.0 ml), succinic acid (3.99 grams) and acetonitrile (100.0 ml) were heated to reflux temperature. The reaction mass was stirred for 15–30 minutes at reflux and filtered in hot condition. The solvent was distilled off completely from the filtrate under reduced pressure at a temperature of below 35–45° C. Cyclohexane (100 ml) was added to the resulting residual mass and stirred for 1–2 hours at a temperature of 25–35° C. to crystallize the solid. Then the solid was filtered, washed with cyclohexane (50 ml) and on subsequent drying under vacuum at a temperature of 25–35° C. there resulted the amorphous form of Sumatriptan succinate of the invention.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][S:3]([CH2:6][C:7]1[CH:8]=[CH:9][C:10]2[NH:15][CH:14]=[C:13]([CH2:16][CH2:17][N:18]([CH3:20])[CH3:19])[C:11]=2[CH:12]=1)(=[O:5])=[O:4].O.[C:22]([OH:29])(=[O:28])[CH2:23][CH2:24][C:25]([OH:27])=[O:26]>C(#N)C>[CH3:1][NH:2][S:3]([CH2:6][C:7]1[CH:8]=[CH:9][C:10]2[NH:15][CH:14]=[C:13]([CH2:16][CH2:17][N:18]([CH3:20])[CH3:19])[C:11]=2[CH:12]=1)(=[O:5])=[O:4].[CH2:23]([C:22]([OH:29])=[O:28])[CH2:24][C:25]([OH:27])=[O:26] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CNS(=O)(=O)CC=1C=CC2=C(C1)C(=CN2)CCN(C)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
3.99 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mass was stirred for 15–30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered in hot condition
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off completely from the filtrate under reduced pressure at a temperature of below 35–45° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Cyclohexane (100 ml) was added to the resulting residual mass
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1–2 hours at a temperature of 25–35° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to crystallize the solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Then the solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cyclohexane (50 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
on subsequent drying under vacuum at a temperature of 25–35° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNS(=O)(=O)CC=1C=CC2=C(C1)C(=CN2)CCN(C)C.C(CC(=O)O)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

